
1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a selective inhibitor of the protein kinase C theta (PKCθ), which is involved in the regulation of immune responses. In
Scientific Research Applications
Pharmacokinetics, Pharmacodynamics, and Toxicology of Benzofurans
Benzofurans, including derivatives like 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea, have been studied for their pharmacokinetics, pharmacodynamics, and toxicology, particularly in the context of new psychoactive substances (NPS). These substances show clinical effects comparable to common illicit drugs such as amphetamine and MDMA, highlighting the potential for both therapeutic applications and toxicity risks. The understanding of these aspects can help in developing therapeutic guidelines based on clinical effects rather than the specific drug involved, though challenges such as analytical difficulties and confounders like drug mislabeling and concomitant exposures exist (Nugteren-van Lonkhuyzen et al., 2015).
Urease Inhibitors for Medical Applications
The compound under discussion, due to its urea component, could potentially serve as a urease inhibitor, which has significant medical applications in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Urease inhibitors are crucial in managing such infections, with only one compound, acetohydroxamic acid, currently used clinically due to severe side effects. This highlights the need for exploring new urease inhibitors for better treatment options (Kosikowska & Berlicki, 2011).
Urea Biosensors for Detection and Quantification
Advancements in biosensors to detect and quantify urea concentration emphasize the relevance of urea-containing compounds in medical and environmental monitoring. The design and development of urea biosensors utilize urease as a bioreceptor element, pointing towards the potential application of 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea in enhancing biosensor capabilities for detecting urea levels, which is critical in diagnosing and managing various diseases and environmental monitoring (Botewad et al., 2021).
Benzofuran Derivatives as Antimicrobial Agents
Benzofuran derivatives, including 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea, have emerged as potent scaffolds for designing antimicrobial agents. These compounds exhibit a broad spectrum of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties, making them significant in the development of new therapeutic agents against resistant microbes (Hiremathad et al., 2015).
properties
IUPAC Name |
1-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-(2,6-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3/c19-12-5-3-6-13(20)17(12)22-18(24)21-9-8-14(23)16-10-11-4-1-2-7-15(11)25-16/h1-7,10,14,23H,8-9H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBKAHVCDYGPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)NC3=C(C=CC=C3F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B2513223.png)
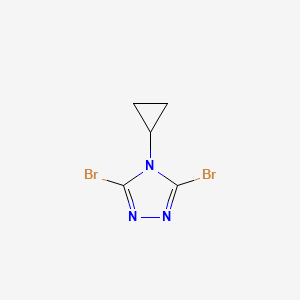
![(3-bromophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2513225.png)
![7-Azabicyclo[2.2.1]heptane-7-sulfonyl chloride](/img/structure/B2513226.png)

![3-(4-Bromophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2513232.png)

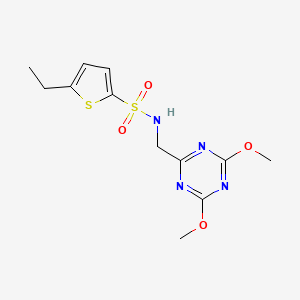
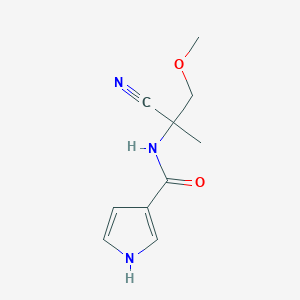
![4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2513240.png)
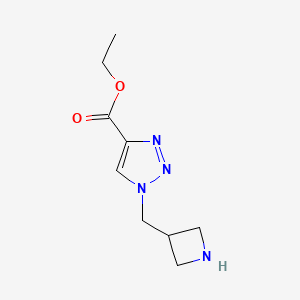
![3-[(4-chlorophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2513244.png)
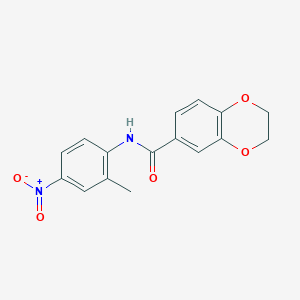
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2513246.png)